Acide gentisique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of gentisuric acid involves the conjugation of gentisic acid with glycine, catalyzed by a mitochondrial fraction of rat and beef liver. This process has been detailed in studies demonstrating the metabolic formation of GU in animals and its identification as a metabolite of aspirin in humans (Wilson et al., 1978). Furthermore, the synthesis of various gentisic acid derivatives has been explored to understand its chemical versatility and potential applications (Moore et al., 1954).

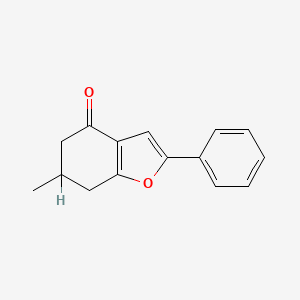

Molecular Structure Analysis

The molecular structure of gentisuric acid and its derivatives has been characterized through NMR, mass spectrometry, and elemental analysis. Studies have also focused on the structural and biochemical characterization of enzymes involved in the metabolism of gentisic acid, such as gentisate 1,2-dioxygenase from Escherichia coli O157:H7, highlighting the complex biochemical pathways associated with gentisic acid and its metabolites (Adams et al., 2006).

Chemical Reactions and Properties

Gentisuric acid's chemical properties, including its reactions and metabolic pathways, have been a subject of research. It acts as an antioxidant, inhibiting oxidation of low-density lipoprotein (LDL) and the formation of cholesterol ester hydroperoxides in human plasma (Ashidate et al., 2005). Additionally, the autoxidation of gentisic acid in aqueous media has been studied to understand its stability and reactivity in different environmental conditions (Capelle et al., 1996).

Physical Properties Analysis

The physical properties of gentisuric acid, including its solubility and spectral characteristics, have been analyzed to aid in its identification and quantification in biological samples. Notably, the novel absorbance peak of gentisic acid following oxidation reaction provides a distinct method for its detection (Hosokawa et al., 2020).

Chemical Properties Analysis

The chemical behavior of gentisuric acid, especially in relation to its antioxidant properties and interactions with biological molecules, has been extensively studied. Research has shown that gentisic acid, a precursor of gentisuric acid, exhibits strong antioxidant effects and may contribute to the anti-atherogenic effects of aspirin by inhibiting LDL oxidation and preventing the formation of cholesterol ester hydroperoxides in the plasma (Ashidate et al., 2005).

Applications De Recherche Scientifique

Potentiel antidiabétique

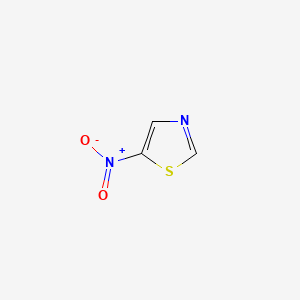

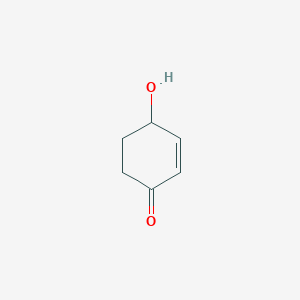

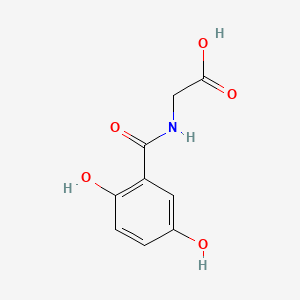

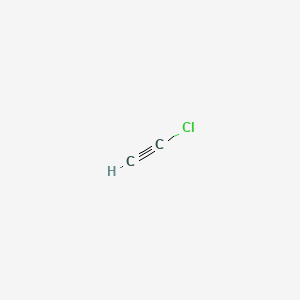

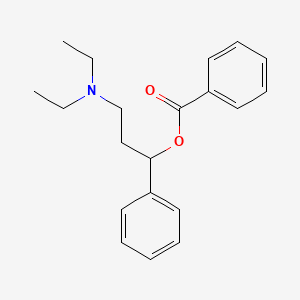

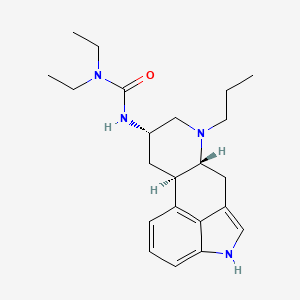

L'acide gentisique (GA) a été étudié pour son potentiel dans la gestion du diabète. Une étude in vitro et in silico visait à évaluer le potentiel antidiabétique de GA en prédisant son interaction avec plusieurs récepteurs impliqués dans la gestion du diabète {svg_1}. L'étude a révélé que GA interagissait modérément avec la plupart des récepteurs et présentait une activité inhibitrice modérée contre l'α-amylase et l'α-glucosidase lors des tests in vitro {svg_2}. Cela suggère que GA pourrait être un candidat pour des études in vivo supplémentaires afin de confirmer ses effets antidiabétiques.

Analyse de la réaction d'oxydation

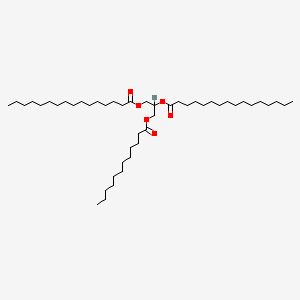

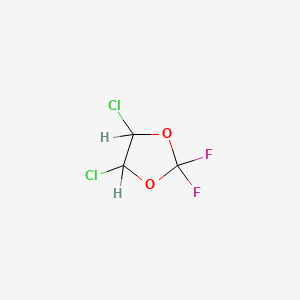

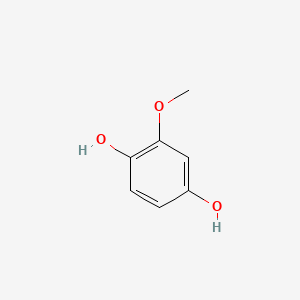

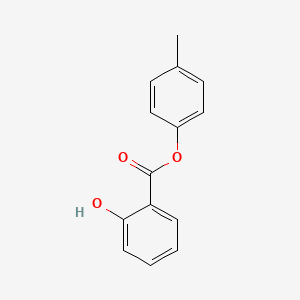

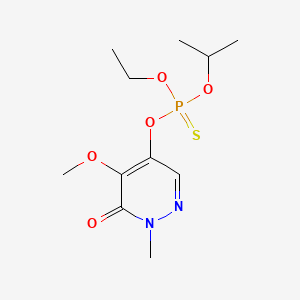

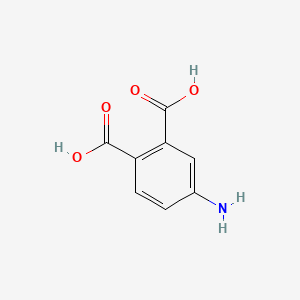

La recherche a exploré la réaction d'oxydation de GA, révélant un nouveau pic d'absorption. Cette étude a observé des changements de couleur dans la solution de GA et a analysé les spectres d'absorption après l'ajout de puissants oxydants {svg_3}. Les résultats indiquent que GA présente un spectre d'absorption unique avec un pic à environ 500 nm, suggérant une méthode pour détecter GA dans des solutions d'échantillons sans instruments d'analyse coûteux {svg_4}.

Radiomarquage et stabilité en imagerie médicale

GA a été étudié pour ses effets sur le radiomarquage et la stabilité d'un analogue de la minigastrine utilisé en imagerie médicale {svg_5}. L'étude visait à comprendre comment GA affecte le radiomarquage et la stabilité de l'analogue de la minigastrine, ce qui est important pour améliorer la qualité de l'imagerie médicale {svg_6}.

Orientations Futures

Mécanisme D'action

Target of Action

Gentisuric acid, a metabolite of Aspirin, is a substrate of α-amidating monooxygenase (PAM) and has been found to mitigate DNA damage induced by Mitomycin C .

Mode of Action

Gentisuric acid has been shown to upregulate miR-19b-3p expression, downregulate RAF1 expression, inhibit ERK1/2 phosphorylation, induce MH7A cell apoptosis, and suppress MH7A cell invasion and migration . RAF1 was identified as the target of miR-19b-3p and reversed inhibitory effects on miR-19b-3p expression .

Biochemical Pathways

Gentisuric acid is involved in the miR-19b-3p/RAF1 axis, which mediates the ERK pathway and inhibits the development of rheumatoid arthritis . It also plays a role in the aerobic biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants .

Pharmacokinetics

A single dose in-vivo pharmacokinetic study conducted in rats showed that gentisuric acid, administered at 50 mg/kg, either orally or by intravenous route, had comparable plasma exposure AUC last values for oral and i.v route of administration . The relative bioavailability for the oral dose was found to be 99.35% .

Result of Action

The result of gentisuric acid’s action includes the inhibition of MH7A cell growth, induction of MH7A cell apoptosis, and suppression of MH7A cell invasion and migration . It also prevents DNA damage induced by Mitomycin C .

Analyse Biochimique

Biochemical Properties

Gentisuric acid is involved in several biochemical reactions. It interacts with enzymes such as α-amidating monooxygenase (PAM), which catalyzes the amidation of gentisuric acid. This interaction is crucial for the conversion of gentisic acid to gentisuric acid. Additionally, gentisuric acid has been shown to prevent DNA damage induced by Mitomycin C, highlighting its protective role in biochemical reactions .

Cellular Effects

Gentisuric acid influences various cellular processes It has been observed to prevent DNA damage in cells exposed to Mitomycin C, thereby protecting cellular integrityGentisuric acid’s role in cellular metabolism includes its involvement in the detoxification processes, where it helps in the excretion of aspirin metabolites .

Molecular Mechanism

At the molecular level, gentisuric acid exerts its effects through interactions with specific enzymes and proteins. The binding of gentisuric acid to α-amidating monooxygenase (PAM) facilitates its conversion from gentisic acid. This interaction involves the formation of a stable enzyme-substrate complex, which is essential for the amidation process. Additionally, gentisuric acid’s ability to prevent DNA damage suggests that it may interact with DNA repair enzymes or other protective proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gentisuric acid have been studied over time to understand its stability and degradation. Gentisuric acid is relatively stable under standard laboratory conditions, but its long-term effects on cellular function are still being explored. In vitro studies have shown that gentisuric acid can maintain its protective effects against DNA damage over extended periods, indicating its potential for long-term use in therapeutic applications .

Dosage Effects in Animal Models

The effects of gentisuric acid vary with different dosages in animal models. At lower doses, gentisuric acid has been shown to effectively prevent DNA damage without causing adverse effects. At higher doses, there may be potential toxic effects, although specific studies on toxicity are limited. It is essential to determine the optimal dosage to maximize the therapeutic benefits of gentisuric acid while minimizing any potential risks .

Metabolic Pathways

Gentisuric acid is involved in the metabolic pathways of aspirin. It is formed through the conjugation of gentisic acid with glycine, a process catalyzed by α-amidating monooxygenase (PAM). This pathway is crucial for the detoxification and excretion of aspirin metabolites. The involvement of gentisuric acid in these metabolic pathways highlights its importance in the overall metabolism of aspirin .

Transport and Distribution

Within cells and tissues, gentisuric acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of gentisuric acid across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of gentisuric acid within the body is essential for its effective functioning and therapeutic potential .

Subcellular Localization

Gentisuric acid is localized in specific subcellular compartments, where it exerts its biochemical effects. The targeting signals and post-translational modifications of gentisuric acid direct it to specific organelles, such as the mitochondria or the nucleus. This subcellular localization is crucial for its activity and function, as it allows gentisuric acid to interact with the appropriate biomolecules and enzymes .

Propriétés

IUPAC Name |

2-[(2,5-dihydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-5-1-2-7(12)6(3-5)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFATOOJCPDQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179998 | |

| Record name | Gentisuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25351-24-0 | |

| Record name | Gentisuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025351240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentisuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25351-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTISURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45RYS5R5SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is gentisuric acid formed in the body?

A1: Gentisuric acid is primarily formed as a metabolite of aspirin. There are two main pathways identified in research:

- Direct conjugation: Gentisic acid, a primary metabolite of aspirin, can be conjugated with glycine in the mitochondria of the liver (both rat and beef liver have shown this capability) to form gentisuric acid. []

- Microsomal hydroxylation: In rat livers, the microsomal fraction can also contribute to gentisuric acid formation by hydroxylating salicyluric acid, another major aspirin metabolite. This pathway's activity can be increased by pretreating with phenobarbital, suggesting involvement of cytochrome P450 enzymes. []

Q2: What is the significance of gentisuric acid being identified in human urine after aspirin consumption?

A: A study involving aspirin-treated patients showed that gentisuric acid was present in the urine of 76% of those with detectable salicylic acid levels. [] This finding, confirmed through TLC and mass spectrometry, confirms that the formation of gentisuric acid isn't limited to animal models and occurs as part of aspirin metabolism in humans.

Q3: Does the formation of gentisuric acid change when a person overdoses on aspirin?

A: Interestingly, research shows a shift in aspirin metabolism during overdose scenarios. While salicyluric acid is the major metabolite at therapeutic doses (63.1% in the first 8 hours), its excretion decreases in overdose patients (30% in the first 24 hours). [] Conversely, the excretion of gentisuric acid, along with salicylic acid, salicyl acyl glucuronide, and gentisic acid, increases. This suggests that alternative metabolic pathways, including those leading to gentisuric acid, become more prominent when the primary salicyluric acid pathway is saturated. []

Q4: How does the formation of gentisuric acid differ between humans and rats?

A: While both humans and rats produce gentisuric acid as an aspirin metabolite, quantitative differences exist. Rats generally exhibit a lower dependence on the salicyluric acid pathway and compensate by utilizing other routes, including gentisuric acid formation, even at lower doses. [] Humans, on the other hand, heavily rely on salicyluric acid formation, and the shift towards other pathways like gentisuric acid production is less efficient, becoming more apparent during overdose situations. []

Q5: Can enzymes other than those found in the liver contribute to gentisuric acid formation?

A: Yes, research indicates that peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme involved in various peptide processing reactions, can also catalyze the conversion of salicyluric acid to gentisuric acid. [] This reaction proceeds in two steps, first forming N-salicyl-alpha-hydroxyglycine, which is then dealkylated to produce gentisuric acid and glyoxylate. [] This finding suggests a broader involvement of PAM in xenobiotic metabolism.

Q6: Does the presence of other aspirin metabolites influence the activity of mitomycin C, a known genotoxic compound?

A: Studies using the Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster have shown that several aspirin metabolites, including gentisuric acid, can significantly reduce the genotoxicity induced by mitomycin C. [] This protective effect, observed without affecting fly survival, suggests a potential role for these metabolites in mitigating the genotoxic effects of certain compounds.

Q7: How is gentisuric acid transported across cell membranes?

A: Research using human erythrocytes as a model system revealed that gentisuric acid, similar to gentisic acid, utilizes the band 3 protein for transport across the cell membrane. [] This is in contrast to salicyluric acid, which shows a lower dependence on band 3 protein. This difference in transport mechanisms could be attributed to the glycine conjugation, potentially influencing the distribution and elimination kinetics of these metabolites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)

![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)